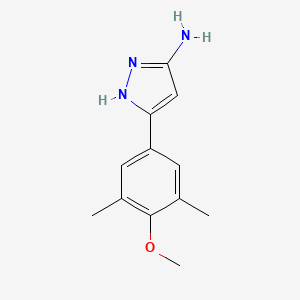
3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a methoxy group and two methyl groups on the phenyl ring, which are attached to the pyrazole core. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group with methoxy and methyl substituents can be introduced via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki-Miyaura coupling reaction using industrial-grade catalysts and solvents.
化学反応の分析
Types of Reactions
3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted pyrazole derivatives.
科学的研究の応用
3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.
類似化合物との比較
Similar Compounds
- 3-(4-methoxyphenyl)-1H-pyrazol-5-amine
- 3-(3,5-dimethylphenyl)-1H-pyrazol-5-amine
- 3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-4-amine
Uniqueness
3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine is unique due to the specific arrangement of the methoxy and methyl groups on the phenyl ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both electron-donating methoxy and methyl groups can enhance its interaction with certain biological targets, potentially leading to more potent biological effects.
特性
CAS番号 |
501903-07-7 |
|---|---|
分子式 |
C12H15N3O |
分子量 |
217.27 g/mol |
IUPAC名 |
5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3O/c1-7-4-9(5-8(2)12(7)16-3)10-6-11(13)15-14-10/h4-6H,1-3H3,(H3,13,14,15) |
InChIキー |
NTUULBBCUDDKEQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OC)C)C2=CC(=NN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


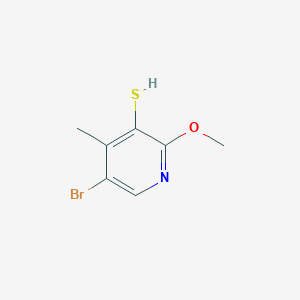


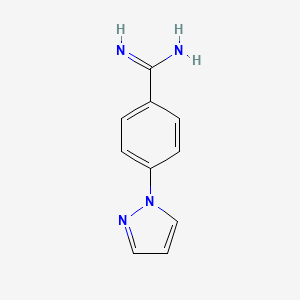

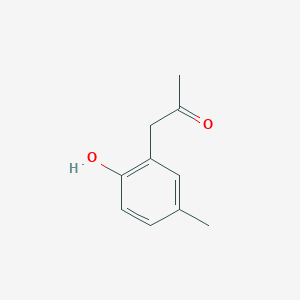
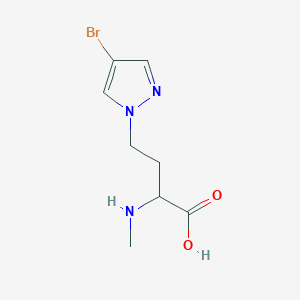
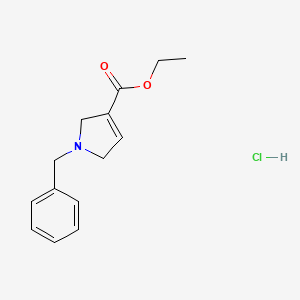
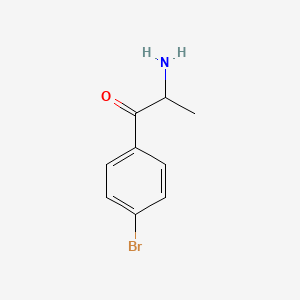
![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)
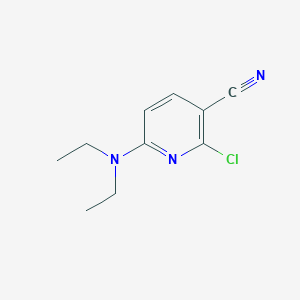

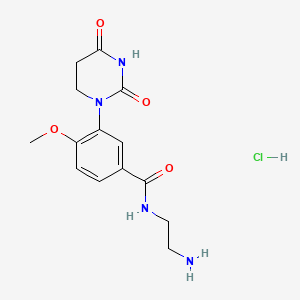
![tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)
